5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of two 2-chlorophenylmethoxy groups attached to the chromen-2-one core, along with a methyl group at the 4-position. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 2-chlorobenzyl chloride reacts with the hydroxyl groups at the 5 and 7 positions of the chromen-2-one core, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the 2-chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis (programmed cell death) by activating certain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-chromen-2-one: The parent compound without the 2-chlorophenylmethoxy groups.
5,7-Dimethoxy-4-methyl-2H-chromen-2-one: A similar compound with methoxy groups instead of 2-chlorophenylmethoxy groups.
5,7-Dihydroxy-4-methyl-2H-chromen-2-one: A compound with hydroxyl groups at the 5 and 7 positions.
Uniqueness
5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is unique due to the presence of the 2-chlorophenylmethoxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18Cl2O4 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
5,7-bis[(2-chlorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H18Cl2O4/c1-15-10-23(27)30-22-12-18(28-13-16-6-2-4-8-19(16)25)11-21(24(15)22)29-14-17-7-3-5-9-20(17)26/h2-12H,13-14H2,1H3 |
InChI Key |
NROQUMNZZBRPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3Cl)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.